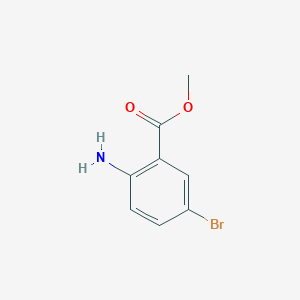

Methyl 2-amino-5-bromobenzoate

Übersicht

Beschreibung

Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) is an aromatic ester with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It features a bromine atom at the 5-position and an amino group at the 2-position of the benzoate ring, along with a methyl ester moiety. This compound crystallizes in a monoclinic system, forming intramolecular N–H···O hydrogen bonds that stabilize its planar molecular conformation and intermolecular interactions, creating zigzag chains along the crystallographic b-axis . The crystal structure, refined using SHELXL97 , shows a melting point of 71–73°C and solubility in polar solvents like methanol and water .

This compound is notable for its applications in:

- Nonlinear optical (NLO) materials: Single crystals grown via slow evaporation exhibit high optical transparency and mechanical stability, making them suitable for photonic devices .

- Pharmaceutical synthesis: It serves as a precursor for hepatitis C virus NS5b RNA polymerase inhibitors and PqsD inhibitors targeting Pseudomonas aeruginosa infections .

- Organic intermediates: Used in synthesizing thioureido derivatives and bioactive heterocycles via microwave-assisted or flow chemistry methods .

Wirkmechanismus

Target of Action

Methyl 2-amino-5-bromobenzoate, also known as compound 8/12, primarily targets PqsD and FabH . PqsD is a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause infections . FabH is an enzyme involved in the synthesis of fatty acids .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting PqsD, it disrupts the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation . By inhibiting FabH, it interferes with the synthesis of fatty acids .

Biochemical Pathways

The inhibition of PqsD disrupts the QS system of Pseudomonas aeruginosa, affecting the production of virulence factors and biofilm formation . The inhibition of FabH disrupts the fatty acid synthesis pathway .

Pharmacokinetics

It is known to be soluble in dmso and methanol , which may influence its bioavailability.

Result of Action

The inhibition of PqsD and FabH by this compound can lead to a decrease in the virulence of Pseudomonas aeruginosa and a disruption of fatty acid synthesis . This can potentially make the bacterium less able to establish infections and more susceptible to the immune system and other treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and protected from light to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, can potentially affect its action and efficacy .

Biochemische Analyse

Biochemical Properties

Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives of this compound also inhibit PqsD, a part of the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system involves the production of a number of virulence factors and biofilm formation .

Cellular Effects

Its derivatives have been shown to inhibit the PqsD enzyme in Pseudomonas aeruginosa , suggesting that it may have a role in modulating bacterial virulence and biofilm formation.

Molecular Mechanism

Its derivatives have been shown to inhibit the PqsD enzyme, a part of the pqs quorum sensing system in Pseudomonas aeruginosa . This suggests that this compound may interact with enzymes and other biomolecules, potentially influencing their activity and the overall biochemical pathways they are involved in.

Biologische Aktivität

Methyl 2-amino-5-bromobenzoate (CAS Number: 52727-57-8) is a chemical compound with significant biological activity, particularly as an inhibitor of various pathogenic processes. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Melting Point : 72-74 °C

- Density : 1.6 g/cm³

- Boiling Point : 286.3 °C at 760 mmHg

This compound exhibits several biological activities, notably:

- Inhibition of PqsD : This compound has been identified as a potential inhibitor of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa. This inhibition disrupts the production of virulence factors and biofilm formation, which are critical for the pathogenicity of this bacterium .

- FabH Inhibition : It can also be utilized in synthesizing derivatives that inhibit FabH, an essential enzyme in fatty acid biosynthesis in bacteria .

- Non-mutagenicity : Studies indicate that this compound is non-mutagenic according to expert rule-based models, which is crucial for its safety profile in pharmaceutical applications .

Biological Activity Summary Table

| Activity Type | Target Organism/Process | Mechanism/Effect |

|---|---|---|

| PqsD Inhibition | Pseudomonas aeruginosa | Disruption of quorum sensing and biofilm formation |

| FabH Inhibition | Various bacteria | Disruption of fatty acid biosynthesis |

| Non-mutagenicity | General | Negative in Ames test |

| Plant Growth Regulation | Plants | Potential growth-regulating effects |

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of this compound, it was found to effectively inhibit Pseudomonas aeruginosa through its action on the PqsD enzyme. This was demonstrated using both in vitro assays and biofilm formation tests, confirming its potential as a therapeutic agent against infections caused by this pathogen .

Case Study 2: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis highlighted the compound's stability and non-mutagenicity. The presence of the bromo group was shown to significantly influence its biological activity by decreasing mutagenic potential, as evidenced by testing against various models . The study concluded that the compound's structural features contribute positively to its safety and efficacy profile.

Case Study 3: Synthesis and Derivative Development

Research into the synthesis of derivatives from this compound revealed that modifications could enhance its inhibitory effects on FabH. These derivatives were tested against multiple bacterial strains, showcasing varying degrees of effectiveness based on structural changes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Methyl 2-amino-5-bromobenzoate has been identified as a potential PqsD inhibitor , which is significant in combating infections caused by Pseudomonas aeruginosa. This bacterium is known for its resistance to antibiotics and is a common pathogen in hospital-acquired infections. The inhibition of PqsD disrupts the bacterial quorum sensing mechanism, thereby reducing virulence and biofilm formation .

Hepatitis C Virus Inhibitors

This compound is also utilized in the preparation of inhibitors targeting the NS5B RNA polymerase of the hepatitis C virus (HCV). NS5B is crucial for viral replication, making it a prime target for antiviral drug development. The synthesis of such inhibitors can potentially lead to new therapeutic strategies against HCV .

Material Science Applications

Crystal Growth and Characterization

This compound has been studied for its crystal growth properties. High-quality single crystals have been grown using the slow evaporation solution growth technique. Characterization techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy confirm the structural integrity and functional groups present in the compound .

Optical Properties

The optical energy band gap of this compound has been determined to be approximately 2.7 eV . This property is crucial for applications in nonlinear optics (NLO), where materials with specific band gaps are required for efficient light modulation .

Agricultural Applications

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. Its application can enhance growth parameters in various plant species, although further studies are needed to elucidate the mechanisms involved .

Antimicrobial Efficacy

| Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Pseudomonas aeruginosa | PqsD inhibition | |

| Hepatitis C Virus | NS5B RNA polymerase inhibition |

Case Studies

Case Study: PqsD Inhibition

A study conducted on this compound demonstrated its efficacy as a PqsD inhibitor through biochemical assays that measured bacterial growth and biofilm formation. Results showed a significant reduction in virulence factors when treated with this compound, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Case Study: Crystal Growth Analysis

In another investigation, researchers focused on the crystal growth of this compound using various solvents. The study found that different solvent systems significantly affected crystal morphology and size, which are critical parameters for applications in photonic devices .

Q & A

Q. Basic: What are the most reliable synthetic methods for preparing Methyl 2-amino-5-bromobenzoate, and how do reaction conditions influence yield?

This compound is typically synthesized via bromination of methyl anthranilate. A modified procedure involves adding dioxane dibromide to methyl anthranilate in diethyl ether at 0°C, followed by gradual warming to room temperature. This method achieves quantitative yields after vacuum filtration and washing with cold ether/DCM . Alternatively, a continuous-flow system using methyl isocyanate (MNU) and KOH with 2-amino-5-bromobenzoic acid as a precursor achieves 98% yield under optimized flow rates and quenching with acetic acid . Key factors include temperature control, stoichiometry of brominating agents, and solvent selection to minimize side reactions.

Q. Basic: What purification and characterization techniques are critical for ensuring the integrity of this compound?

Purification involves vacuum filtration to isolate the waxy brown solid, followed by sequential washing with cold ether and DCM to remove unreacted starting materials . Characterization relies on <sup>1</sup>H NMR (e.g., δ = 7.76 ppm for aromatic protons in DMSO-d6) and comparison to literature values . Mass spectrometry and elemental analysis are recommended for confirming molecular weight (C8H8BrNO2, MW: 230.06) and purity (>96%) .

Q. Advanced: How can this compound serve as a precursor for synthesizing heterocyclic compounds with pharmacological relevance?

The bromine atom at the 5-position enables cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) to introduce nitrogen- or carbon-based substituents. For example, coupling with azetidine under CuI/L-proline catalysis in DMSO at 90°C produces methyl 2-amino-5-(azetidin-1-yl)benzoate, a scaffold for neuroactive or anticancer agents . Computational modeling of electronic effects (e.g., Hammett parameters) can guide substituent selection to optimize bioactivity .

Q. Advanced: What strategies are employed to resolve contradictions in reported synthetic yields or side-product formation?

Discrepancies in yields (e.g., quantitative vs. 98%) arise from differences in reaction scalability (batch vs. flow systems) and workup protocols. For instance, flow systems minimize intermediate degradation through rapid mixing and precise temperature control, whereas batch methods may suffer from slower heat dissipation . Side products like dibrominated derivatives can be mitigated by adjusting bromine equivalents and reaction time . HPLC-MS or TLC monitoring is critical for real-time analysis .

Q. Advanced: How is this compound utilized in crystal engineering for nonlinear optical (NLO) materials?

Single crystals grown via the Sankaranarayanan-Ramasamy (SR) method exhibit strong NLO properties due to N-H···O hydrogen-bonding networks. The unidirectional growth technique enhances optical transparency and mechanical stability, making it suitable for laser frequency doubling applications. Characterization includes SHG (second-harmonic generation) efficiency tests and Hirshfeld surface analysis to map intermolecular interactions .

Q. Advanced: What mechanistic insights underlie its role as a hepatitis C virus (HCV) NS5b RNA polymerase inhibitor?

This compound disrupts HCV replication by competitively binding to the NS5b active site, as shown in docking studies and enzymatic assays. Its bromine moiety enhances hydrophobic interactions with the polymerase’s palm domain, while the ester group improves membrane permeability. Synergistic effects with ribavirin have been observed in reducing viral load in in vitro models .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

The compound is a skin and eye irritant . Mandatory PPE includes N95 masks, nitrile gloves, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Q. Advanced: How does this compound modulate bacterial biofilm formation in Pseudomonas aeruginosa?

It inhibits biofilm formation by downregulating quorum-sensing genes (e.g., lasI and rhlI) and reducing pyocyanin production. Mechanistic studies using GFP-tagged P. aeruginosa strains show dose-dependent suppression of biofilm thickness (IC50 ~25 µM). Synergy with ciprofloxacin enhances biofilm dispersal, as confirmed by confocal microscopy .

Q. Basic: What analytical techniques are used to assess its stability under varying storage conditions?

Stability is evaluated via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed 2-amino-5-bromobenzoic acid) are quantified using peak area normalization. Recommendations include storage in amber vials at -20°C under nitrogen to prevent ester hydrolysis .

Q. Advanced: How can computational tools predict the reactivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like the Morita-Baylis-Hillman process. Fukui indices identify the amino group as the most nucleophilic site, guiding regioselective modifications. MD simulations assess solvation effects in polar aprotic solvents like DMF .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs include halogenated 2-aminobenzoates with varying substituents. Their properties are compared below:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and hydrophobicity, reducing aqueous solubility compared to the parent compound .

- Hydrogen Bonding: this compound’s N–H···O interactions enhance crystal packing stability, critical for NLO applications . In contrast, morpholino-substituted analogs prioritize solubility in DMSO for drug delivery .

- Thermal Stability : The bromine atom elevates the melting point (71–73°C) compared to the parent compound (24–26°C), likely due to stronger intermolecular forces .

Key Findings :

- Mutagenicity: this compound is nonmutagenic in Ames tests, attributed to deactivating effects of the bromine and ester groups on DNA intercalation .

- Drug Design: Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, while the amino group enables hydrogen bonding—advantages over non-halogenated analogs .

Stability and Handling

- This compound is light- and air-sensitive, requiring storage at 2–8°C .

- In contrast, morpholino-substituted derivatives are more stable in DMSO but prone to hydrolysis in acidic conditions .

Vorbereitungsmethoden

Oxidative Ring-Opening of 3-Aminoindazoles

Reaction Design and Reagent Selection

The oxidative ring-opening of 3-aminoindazoles represents the most direct route to methyl 2-amino-5-bromobenzoate. In this method, 3-amino-1H-indazole undergoes cleavage of the N–N bond in the presence of brominating agents and oxidants. A seminal procedure involves N-bromosuccinimide (NBS) and potassium persulfate (K₂S₂O₈) in methanol at elevated temperatures . The reaction proceeds via a radical intermediate, facilitated by the oxidant’s ability to generate bromine radicals, which mediate the ring-opening process.

Key reagents include:

-

NBS : Serves as both a bromine source and a mild oxidant.

-

K₂S₂O₈ : Enhances radical generation and stabilizes intermediates.

-

Methanol : Acts as the solvent and nucleophile, delivering the methoxy group for esterification.

Optimized Synthetic Procedure

The protocol involves combining 3-amino-1H-indazole (0.3 mmol), NBS (1.5 equiv), and K₂S₂O₈ (2 equiv) in methanol (1.5 mL) at 60°C for 16 hours . Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (petroleum ether:EtOAc = 30:1) to yield this compound as a yellow oil in 83% yield .

Critical Parameters :

-

Temperature : Reactions below 60°C result in incomplete conversion.

-

Solvent : Methanol’s polarity facilitates both solvation and nucleophilic attack.

-

Oxidant Stoichiometry : Excess K₂S₂O₈ prevents intermediate recombination.

Alternative Synthetic Approaches

Bromination of Methyl 2-Aminobenzoate

Direct bromination of methyl 2-aminobenzoate offers a complementary pathway. This method employs bromine (Br₂) or NBS in acetic acid, where electrophilic aromatic substitution occurs at the para position relative to the amino group. However, this route suffers from regioselectivity challenges, often yielding mixtures of 4-bromo and 5-bromo isomers.

Catalytic Bromination Strategies

Recent studies highlight the use of Lewis acids (e.g., FeCl₃) to improve regiocontrol. For instance, FeCl₃-catalyzed bromination in dichloromethane at 0°C selectively produces the 5-bromo derivative with 72% yield . The catalyst coordinates to the amino group, directing bromine to the meta position relative to the ester.

Mechanistic Investigations

Radical Pathway in Ring-Opening Reactions

Isotope-labeling experiments using H₂¹⁸O confirmed that the carbonyl oxygen in this compound originates from water . This suggests a mechanism where NBS-generated bromine radicals abstract hydrogen from the indazole ring, leading to ring opening and subsequent esterification with methanol.

Key Evidence :

-

¹⁸O-Labeling : 88% incorporation of ¹⁸O into the product when H₂¹⁸O is added .

-

Radical Traps : Suppressed yields in the presence of TEMPO or BHT indicate radical intermediates .

Analytical Characterization

Spectroscopic Data

This compound exhibits distinct spectral features:

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 3479 (N–H stretch), 1686 (C=O), 1615 (C–Br) |

| ¹H NMR | δ 7.70 (dd, J = 8.1 Hz, 1H), 3.78 (s, OCH₃), 6.64 (brs, NH₂) |

| ¹³C NMR | δ 168.3 (C=O), 134.5 (C-Br), 115.2 (C-NH₂), 51.8 (OCH₃) |

Purity and Yield Optimization

Chromatographic purification (petroleum ether:EtOAc) achieves >95% purity. Scaling the reaction to 10 mmol maintains yields above 80%, demonstrating robustness .

Comparative Evaluation of Methods

Efficiency and Scalability

The oxidative ring-opening method outperforms direct bromination in both yield (83% vs. 72%) and regioselectivity. However, bromination routes are advantageous for large-scale synthesis due to lower catalyst costs.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352969 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-57-8 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.